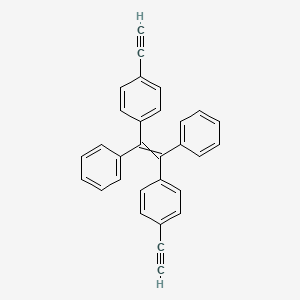

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene

Vue d'ensemble

Description

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, also known as BEDT-TTF, is an organic semiconductor material that has been studied extensively in recent years due to its potential applications in organic electronics. BEDT-TTF is a planar molecule consisting of two phenyl rings connected by an ethynyl group and an ethylene bridge. It has been used as a building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic optoelectronic devices. BEDT-TTF has also been used as a molecular scaffold for the synthesis of various organic compounds with interesting properties.

Applications De Recherche Scientifique

Photonic Properties and Polymer Synthesis

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene has been utilized in the synthesis of poly(silylenevinylene)s through alkyne polyhydrosilylations, leading to the development of polymers with high molecular weights and thermal stability. These polymers exhibit aggregation-enhanced emission, useful in applications like chemosensors (Lu et al., 2011).

Aggregation-Induced Emission and Explosive Detection

Hyperbranched conjugated poly(tetraphenylethene), synthesized using this compound, shows a unique phenomenon of aggregation-induced or enhanced emission. This property is particularly beneficial in developing fluorescent chemosensors for explosive detection (Hu et al., 2012).

Functional Polymer Development

The chemical compound is also instrumental in creating functional polymers with high solubility and film-forming ability. Its inclusion in polymer chains leads to materials that exhibit faint emission in solution but intense fluorescence in aggregated states, marking its significance in the field of aggregation-induced emission research (Deng et al., 2016).

Optical and Electronic Applications

In the realm of electronics and optics, this compound has been employed in the construction of macromolecules with well-defined structures. These macromolecules display high thermal stability and strong emission properties when aggregated, indicating potential applications in optoelectronics (Chan et al., 2013).

Protein Detection and Quantitation

Its derivatives have been synthesized and explored for protein detection and quantification. The functionalized derivatives exhibit aggregation-induced emission, serving as efficient and selective bioprobes for proteins like bovine serum albumin (Tong et al., 2007).

Mécanisme D'action

Target of Action

It’s known that this compound is involved in the sonogashira reaction , a cross-coupling reaction used in organic chemistry, suggesting that its targets could be various organic compounds undergoing this reaction.

Mode of Action

The mode of action of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene involves its participation in the Sonogashira reaction . This reaction is a cross-coupling process that combines aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes . The reaction typically proceeds in the presence of a palladium (0) catalyst, a copper (I) cocatalyst, and an imine base .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of complex organic compounds. In the Sonogashira reaction, this compound can help form C(sp2)-C(sp) bonds, which are crucial in the synthesis of pharmaceuticals, nanomaterials, and natural products .

Result of Action

The result of the action of this compound is the formation of conjugated enynes and arylalkynes via the Sonogashira reaction . These compounds have various applications in the synthesis of pharmaceuticals, nanomaterials, and natural products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Sonogashira reaction typically requires a palladium (0) catalyst, a copper (I) cocatalyst, and an imine base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of this compound.

Propriétés

IUPAC Name |

1-ethynyl-4-[2-(4-ethynylphenyl)-1,2-diphenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHNLOXRRWTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene particularly interesting for materials applications?

A: this compound exhibits a phenomenon known as aggregation-induced emission (AIE) [, , , , , ]. This means that while it emits weak fluorescence when dissolved in a solution, it becomes highly fluorescent when aggregated in poor solvents or in the solid state. This property makes it a valuable building block for applications like fluorescent sensors, bioimaging probes, and optoelectronic devices.

Q2: How is this compound typically incorporated into polymeric materials?

A: this compound is commonly used as a monomer in polymerization reactions. Due to its two ethynyl groups, it can readily participate in Sonogashira cross-coupling reactions, a versatile method for synthesizing conjugated polymers [, , , , , ].

Q3: Can you provide some specific examples of polymers synthesized using this compound?

A3: Researchers have successfully synthesized various polymers incorporating this compound, including:

- Conjugated poly(tetraphenylethene)s: These polymers exhibit morphology-dependent AEE performance and have been investigated for their potential in optoelectronic and sensing applications [].

- Chiral polymers: By copolymerizing this compound with chiral monomers, researchers have created materials with tunable circularly polarized luminescence (CPL) properties, potentially useful in display technologies and asymmetric catalysis [].

- Hyperbranched polymers: this compound can be polymerized to form hyperbranched structures, which have shown promise in areas like fluorescent photopatterning, optical limiting, and explosive detection due to their unique morphology and enhanced AIE properties [, ].

Q4: Have any studies explored the potential of this compound-based polymers for biological applications?

A: Yes, researchers have investigated this compound-based conjugated polymer nanoparticles (PBPTPE NPs) for in vitro and in vivo imaging []. These nanoparticles exhibited good biocompatibility and promising results in zebrafish models, suggesting potential for future biological applications.

Q5: What are some of the challenges associated with using this compound in material synthesis?

A: One challenge is controlling the morphology of the resulting polymers, as it can significantly impact their AIE properties. Additionally, fine-tuning the polymerization conditions is crucial to achieve desired molecular weights and polymer architectures [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)